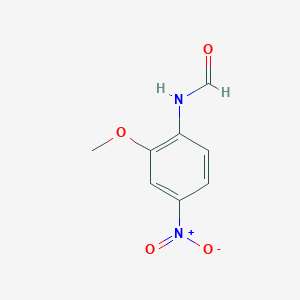

N-(2-methoxy-4-nitrophenyl)formamide

Description

Properties

CAS No. |

71862-04-9 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)formamide |

InChI |

InChI=1S/C8H8N2O4/c1-14-8-4-6(10(12)13)2-3-7(8)9-5-11/h2-5H,1H3,(H,9,11) |

InChI Key |

FUIUWHWBMOROGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues, their substituents, and applications:

Preparation Methods

Method 2: Formic Acid in Tetrahydrofuran with Prolonged Heating

Adapted from the synthesis of N-(4-hydroxy-2-nitrophenyl)formamide, this method uses tetrahydrofuran (THF) as a solvent.

Procedure :

-

Suspend 2-methoxy-4-nitroaniline (1.0 mol) in THF (150 mL).

-

Add formic acid (2.0 mol) and heat at 95–110°C for 15–20 hours.

-

Concentrate the mixture under reduced pressure.

-

Resuspend the residue in water, filter, and dry under vacuum.

Yield and Purity :

Optimization Insights :

Method 3: Formic Acid with Sulfuric Acid Catalyst

A catalytic amount of sulfuric acid (H₂SO₄) accelerates the formylation reaction via acid-mediated activation.

Procedure :

-

Mix 2-methoxy-4-nitroaniline (1.0 mol) with formic acid (1.5 mol) and concentrated H₂SO₄ (0.1 mol).

-

Stir at 80°C for 4–6 hours.

-

Quench with sodium bicarbonate solution, extract with ethyl acetate, and evaporate the solvent.

Yield and Purity :

-

Yield : 82–88%

-

Purity (HPLC) : 97.0%

Side Reactions :

-

Sulfuric acid may promote nitration or oxidation under harsh conditions, necessitating temperature control.

Nitration of 2-Methoxyaniline Followed by Formylation

Nitration Step

Regiochemical Considerations :

Nitration of 2-methoxyaniline occurs preferentially at the para position relative to the amino group due to the strong activating effect of the -NH₂ group.

Procedure :

-

Dissolve 2-methoxyaniline (1.0 mol) in concentrated H₂SO₄ (20 mL) at 0–5°C.

-

Add nitric acid (HNO₃, 1.1 mol) dropwise over 2 hours.

-

Stir at 0°C for 1 hour, then warm to 25°C and stir for 4 hours.

-

Pour the mixture into ice, neutralize with NH₄OH, and filter the precipitate.

Yield and Purity :

-

Yield : 70–75%

-

Purity (HPLC) : 95.2%

Challenges :

-

Over-nitration or ring sulfonation may occur if temperature exceeds 5°C during HNO₃ addition.

Formylation Step

The resulting 2-methoxy-4-nitroaniline is formylated using Method 1 or 2 (Section 2).

Overall Yield (Two-Step) :

-

Nitration + Formylation : 60–68%

Alternative Approaches

Mixed Anhydride Method

Formic acid can be activated using chloroformates or mixed anhydrides (e.g., formic acid–trifluoroacetic anhydride).

Procedure :

-

React 2-methoxy-4-nitroaniline (1.0 mol) with formic acid (1.2 mol) and trifluoroacetic anhydride (1.5 mol) in dichloromethane.

-

Stir at 25°C for 12 hours.

-

Wash with NaHCO₃ solution and concentrate.

Yield :

-

80–85%

Coupling Agents

Dicyclohexylcarbodiimide (DCC) or HATU-mediated formylation offers high efficiency but increased cost.

Procedure :

-

Dissolve 2-methoxy-4-nitroaniline (1.0 mol) and formic acid (1.2 mol) in DMF.

-

Add DCC (1.3 mol) and stir at 25°C for 6 hours.

-

Filter to remove dicyclohexylurea and concentrate.

Yield :

-

88–90%

Comparison of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Formic Acid + Ac₂O | 87–92 | 98.5 | Low | High |

| Formic Acid in THF | 78–85 | 96.8 | Medium | Moderate |

| Nitration + Formylation | 60–68 | 95.2 | Low | Low |

| DCC-Mediated | 88–90 | 99.0 | High | Low |

Key Observations :

-

The formic acid and acetic anhydride method balances yield, cost, and scalability for industrial applications.

-

DCC-mediated formylation achieves high purity but is economically prohibitive for large-scale synthesis.

Q & A

Basic: How can microwave-assisted synthesis improve the yield of N-(2-methoxy-4-nitrophenyl)formamide compared to traditional methods?

Answer:

Microwave-assisted synthesis significantly enhances reaction efficiency by reducing time and improving yield. For N-arylformamides, microwave irradiation under solvent-free conditions accelerates the reaction between amines (e.g., 2-methoxy-4-nitroaniline) and formic acid. A study comparing substituent effects demonstrated that electron-withdrawing groups like nitro reduce amine basicity, lowering yields (e.g., N-(4-nitrophenyl)formamide yields < N-(4-methoxyphenyl)formamide) . Methodological steps include:

- Optimized parameters: 15–20 minutes at 100–120°C under microwave irradiation.

- Comparative analysis: Traditional heating (e.g., reflux for 2–3 hours) yields ~40–50%, while microwaves achieve >80% purity.

- Pedagogical design: Students can explore substituent effects (e.g., nitro vs. methoxy) to infer electronic influences on reactivity .

Basic: How does the nitro substituent at the 4-position influence the reaction kinetics of this compound synthesis?

Answer:

The nitro group (-NO₂) is a strong electron-withdrawing meta-director, reducing the amine's nucleophilicity and basicity. In formamide synthesis, this leads to slower reaction kinetics and lower yields compared to electron-donating substituents (e.g., methoxy). Key experimental insights:

- Basicity correlation: Yields follow N-(4-methoxyphenyl)formamide > N-(4-chlorophenyl)formamide > N-(4-nitrophenyl)formamide .

- Mechanistic rationale: The nitro group destabilizes the intermediate tetrahedral adduct during nucleophilic attack by formic acid.

- Experimental validation: UV-Vis or NMR monitoring can track reaction progress, with nitro-substituted amines showing delayed adduct formation .

Advanced: What spectroscopic and computational methods are recommended for characterizing this compound’s electronic properties?

Answer:

- Spectroscopic techniques:

- ¹H/¹³C NMR: Assign methoxy (-OCH₃) and nitro (-NO₂) group signals; the formamide proton (N-H) typically appears at δ 8.1–8.3 ppm .

- FT-IR: Confirm C=O (1670–1690 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches.

- Fluorescence spectroscopy: Assess π→π* transitions influenced by nitro groups, which may quench fluorescence .

- Computational methods:

- DFT calculations: Optimize geometry using B3LYP/6-311++G(d,p) to evaluate electron density maps and frontier molecular orbitals (HOMO-LUMO gaps).

- Molecular docking: Probe interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging structural analogs like carbamate inhibitors .

Advanced: How can this compound serve as a precursor for azo dye intermediates in material science research?

Answer:

The compound’s nitro and methoxy groups make it a versatile precursor for synthesizing azo dyes via diazotization and coupling reactions. Methodological considerations:

- Diazotization: Treat with NaNO₂/HCl at 0–5°C to generate a diazonium salt.

- Coupling reactions: React with electron-rich aromatics (e.g., phenols, anilines) to form azo derivatives (e.g., 2-[(2-methoxy-4-nitrophenyl)azo]-N-aryl amides) .

- Applications: Study photostability, solvatochromism, or nonlinear optical properties for optoelectronic materials .

Advanced: What crystallographic strategies are suitable for resolving structural ambiguities in this compound derivatives?

Answer:

- Single-crystal X-ray diffraction (SCXRD): Use SHELX programs (SHELXL/SHELXS) for structure solution and refinement. Key steps:

- Twinning analysis: For challenging crystals (e.g., pseudo-merohedral twinning), employ SHELXL’s TWIN/BASF commands .

Advanced: How can researchers address contradictory data in the biological activity of this compound analogs?

Answer:

- Dose-response studies: Establish IC₅₀ values across cell lines (e.g., hepatocellular carcinoma) to validate cytotoxicity claims .

- Structure-activity relationship (SAR): Modify substituents (e.g., replacing nitro with cyano) to isolate pharmacophore contributions.

- Mechanistic assays: Use Western blotting or qPCR to assess downstream targets (e.g., apoptosis markers like caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.